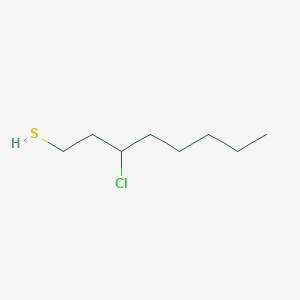

3-Chlorooctane-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61661-23-2 |

|---|---|

Molecular Formula |

C8H17ClS |

Molecular Weight |

180.74 g/mol |

IUPAC Name |

3-chlorooctane-1-thiol |

InChI |

InChI=1S/C8H17ClS/c1-2-3-4-5-8(9)6-7-10/h8,10H,2-7H2,1H3 |

InChI Key |

LUWUOKVUBFDXAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCS)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of 3-Chlorooctane-1-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and purification methodology for 3-Chlorooctane-1-thiol, a specialty chemical with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct literature on this specific molecule, this document outlines a robust, two-step synthetic pathway commencing from the readily available precursor, octan-1,3-diol. The synthesis involves a selective chlorination of the secondary alcohol followed by the conversion of the primary alcohol to a thiol functionality. Detailed experimental protocols, quantitative data presented in tabular format, and logical workflow diagrams generated using Graphviz are provided to facilitate the reproduction of this synthesis and purification scheme in a laboratory setting.

Introduction

This compound is a bifunctional molecule containing both a reactive thiol group and a secondary alkyl chloride. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functionalized materials. The thiol moiety can undergo a variety of transformations, including disulfide bond formation, Michael additions, and reactions with electrophiles, while the secondary chloride offers a site for nucleophilic substitution. This guide details a hypothetical, yet chemically sound, laboratory-scale synthesis and purification protocol for this compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from octan-1,3-diol. The overall synthetic scheme is depicted below.

Caption: Proposed two-step synthesis of this compound.

The initial step involves the selective chlorination of the secondary hydroxyl group of octan-1,3-diol to yield 3-chlorooctan-1-ol. The subsequent step is a two-part conversion of the primary alcohol in 3-chlorooctan-1-ol to the desired thiol.

Experimental Protocols

Step 1: Synthesis of 3-Chlorooctan-1-ol

This procedure details the selective chlorination of the secondary alcohol in octan-1,3-diol using thionyl chloride in the presence of pyridine. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Reaction Scheme:

Caption: Chlorination of octan-1,3-diol.

Methodology:

-

To a solution of octan-1,3-diol (14.6 g, 100 mmol) in anhydrous toluene (200 mL) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thionyl chloride (13.1 g, 110 mmol, 1.1 eq) in anhydrous toluene (50 mL) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, slowly add pyridine (8.7 g, 110 mmol, 1.1 eq) dropwise over 20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane to afford 3-chlorooctan-1-ol as a colorless oil.

Quantitative Data for Step 1:

| Parameter | Value |

| Starting Material | Octan-1,3-diol |

| Molar Mass ( g/mol ) | 146.23 |

| Amount (g) | 14.6 |

| Moles (mmol) | 100 |

| Product | 3-Chlorooctan-1-ol |

| Molar Mass ( g/mol ) | 164.67 |

| Theoretical Yield (g) | 16.47 |

| Actual Yield (g) | 13.18 |

| Yield (%) | 80 |

| Purity (by GC-MS) | >98% |

Step 2: Synthesis of this compound

This step involves a two-part process: mesylation of the primary alcohol of 3-chlorooctan-1-ol followed by nucleophilic substitution with thiourea and subsequent hydrolysis to yield the thiol.

Reaction Workflow:

Caption: Workflow for the conversion of 3-chlorooctan-1-ol to the target thiol.

Methodology:

-

Mesylation: Dissolve 3-chlorooctan-1-ol (13.18 g, 80 mmol) in anhydrous dichloromethane (DCM, 160 mL) and cool to 0 °C.

-

Add triethylamine (12.1 g, 120 mmol, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (10.2 g, 88 mmol, 1.1 eq).

-

Stir the reaction at 0 °C for 2 hours. Monitor by TLC (3:1 hexane/ethyl acetate).

-

Upon completion, wash the reaction mixture with cold 1M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.

-

Thiolation: Dissolve the crude mesylate in ethanol (160 mL) and add thiourea (6.7 g, 88 mmol, 1.1 eq).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide (6.4 g, 160 mmol, 2.0 eq) in water (40 mL).

-

Reflux the mixture for another 4 hours.

-

Cool to room temperature and acidify with 2M HCl to pH ~1.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 2% to 10% ethyl acetate in hexane to yield this compound as a colorless oil with a characteristic odor.

Quantitative Data for Step 2:

| Parameter | Value |

| Starting Material | 3-Chlorooctan-1-ol |

| Molar Mass ( g/mol ) | 164.67 |

| Amount (g) | 13.18 |

| Moles (mmol) | 80 |

| Product | This compound |

| Molar Mass ( g/mol ) | 180.74 |

| Theoretical Yield (g) | 14.46 |

| Actual Yield (g) | 10.85 |

| Overall Yield from Octan-1,3-diol (%) | 60 |

| Purity (by GC-MS) | >97% |

Purification and Characterization

Purification by Flash Column Chromatography

Flash column chromatography is the primary method for purifying the intermediate and final products. The following table summarizes the typical conditions.

Flash Chromatography Parameters:

| Parameter | 3-Chlorooctan-1-ol | This compound |

| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Hexane/Ethyl Acetate Gradient |

| Gradient | 5% to 20% Ethyl Acetate | 2% to 10% Ethyl Acetate |

| TLC Rf (approx.) | 0.4 (in 4:1 Hexane/EtOAc) | 0.5 (in 9:1 Hexane/EtOAc) |

| Visualization | Potassium Permanganate Stain | Potassium Permanganate Stain |

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (O-H, S-H, C-Cl).

Safety Considerations

-

Thionyl chloride and methanesulfonyl chloride are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine and triethylamine are flammable and have strong odors. Handle in a fume hood.

-

Thiols are known for their strong, unpleasant odors. All manipulations involving this compound should be performed in a fume hood.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide outlines a feasible and detailed synthetic and purification strategy for this compound. The proposed two-step synthesis from octan-1,3-diol is based on well-established organic transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists requiring this specialized chemical for their work in drug development and materials science. Adherence to the described methodologies and safety precautions should enable the successful synthesis and isolation of high-purity this compound.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chlorooctane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Chlorooctane-1-thiol is a sparsely documented compound. The following guide is constructed based on computational data and established principles of chemical reactivity for its constituent functional groups. Experimental data for this specific molecule is limited; therefore, properties of the closely related compound, 3-chlorooctane, are provided for comparative context.

Chemical Identity and Physical Properties

This compound is a bifunctional organic molecule containing both a secondary alkyl chloride and a primary thiol group. These functional groups dictate its chemical behavior and potential applications.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClS | PubChem[1] |

| Molecular Weight | 180.74 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61661-23-2 | PubChem[1] |

| Canonical SMILES | CCCCCC(CCS)Cl | PubChem[1] |

| InChI Key | LUWUOKVUBFDXAJ-UHFFFAOYSA-N | PubChem[1] |

Note: The data in Table 1 is computationally derived and has not been experimentally verified.

For contextual reference, the experimental properties of the related compound, 3-chlorooctane, are presented below. The presence of the thiol group in this compound is expected to increase the boiling point and polarity compared to 3-chlorooctane.

Table 2: Experimental Physical Properties of 3-Chlorooctane

| Property | Value |

| Molecular Formula | C₈H₁₇Cl |

| Molecular Weight | 148.67 g/mol |

| Boiling Point | 173.4 °C at 760 mmHg |

| Density | 0.862 g/mL |

| Flash Point | 52.5 °C |

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its two functional groups: the secondary alkyl chloride and the primary thiol.

Reactivity of the Secondary Alkyl Chloride

The carbon-chlorine bond is polar, with the carbon atom being electrophilic. This site is susceptible to nucleophilic attack. As a secondary alkyl halide, it can undergo both Sₙ1 and Sₙ2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions. The reaction pathway is influenced by the strength of the nucleophile/base, the solvent, and the temperature.[2][3][4]

-

Sₙ2 (Substitution Nucleophilic Bimolecular): Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the chiral center (carbon-3).[5][6]

-

Sₙ1 (Substitution Nucleophilic Unimolecular): Favored by weak nucleophiles and polar protic solvents. This pathway involves the formation of a secondary carbocation intermediate, which can be prone to rearrangement.[3][7]

-

E2 (Elimination Bimolecular): Favored by strong, sterically hindered bases. This reaction is a one-step process that leads to the formation of an alkene.

-

E1 (Elimination Unimolecular): Competes with the Sₙ1 pathway and is also favored by weak bases and polar protic solvents.

Reactivity of the Primary Thiol

The thiol (-SH) group, also known as a sulfhydryl group, is a versatile functional group in organic chemistry.

-

Acidity and Nucleophilicity: Thiols are more acidic than their corresponding alcohols.[8] Deprotonation with a base yields a thiolate anion (RS⁻), which is an excellent nucleophile.[8] This thiolate can participate in Sₙ2 reactions with various electrophiles.

-

Oxidation: Thiols are readily oxidized. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), will convert two molecules of the thiol into a disulfide (R-S-S-R).[9][10] Stronger oxidizing agents can lead to the formation of sulfonic acids (RSO₃H).[10][11]

-

Radical Reactions: The S-H bond is weaker than the O-H bond, making it susceptible to homolytic cleavage to form a thiyl radical (RS•).[9][12] These radicals can participate in various radical-mediated reactions, such as thiol-ene reactions.[13]

Experimental Protocols

Due to the lack of specific literature for this compound, the following are generalized experimental protocols for the key reactions of its functional groups.

General Protocol for Nucleophilic Substitution of the Alkyl Chloride (Sₙ2)

-

Materials: this compound, a strong nucleophile (e.g., sodium azide, sodium cyanide), a polar aprotic solvent (e.g., acetone, DMF), and an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

Dissolve this compound in the chosen polar aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Add the nucleophile to the solution. The molar ratio of the nucleophile to the alkyl halide is typically between 1:1 and 1.5:1.

-

Stir the reaction mixture at a temperature appropriate for the specific nucleophile and solvent, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction (e.g., by adding water) and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the product by a suitable method, such as column chromatography or distillation.

-

General Protocol for Oxidation of the Thiol to a Disulfide

-

Materials: this compound, a mild oxidizing agent (e.g., a solution of iodine in ethanol), and a suitable solvent (e.g., ethanol, dichloromethane).

-

Procedure:

-

Dissolve this compound in the solvent in a flask.

-

Slowly add the iodine solution dropwise with stirring until a faint persistent yellow color of iodine is observed, indicating the completion of the reaction.

-

Remove the excess iodine by adding a few drops of a dilute sodium thiosulfate solution.

-

Remove the solvent under reduced pressure.

-

Extract the disulfide product with an organic solvent, wash with water, dry, and concentrate.

-

Purify the disulfide by column chromatography if necessary.

-

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Alkyl Chlorides: Alkyl halides can be harmful if inhaled, ingested, or absorbed through the skin.

-

Thiols: Low molecular weight thiols are known for their strong, unpleasant odors.[8][14] They can also be irritants.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for closely related and commercially available alkylated thiols.[15][16][17][18][19]

Potential Applications in Research and Drug Development

The bifunctional nature of this compound makes it a potentially useful building block in organic synthesis and medicinal chemistry.

-

Drug Conjugation: The thiol group can be used to attach the molecule to biomolecules, such as proteins or peptides, while the alkyl chloride can serve as a reactive handle for further functionalization.

-

Linker Chemistry: It can be employed as a linker to connect two different molecular entities.

-

Material Science: The thiol group allows for the self-assembly of monolayers on gold surfaces, a technique used in the development of biosensors and other nanomaterials.

Further research is required to fully elucidate the experimental properties and reactivity of this compound and to explore its potential in various scientific disciplines.

References

- 1. This compound | C8H17ClS | CID 71393644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. web.viu.ca [web.viu.ca]

- 4. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 5. organic chemistry - Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. wyzant.com [wyzant.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thiol - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Thiyl radical - Wikipedia [en.wikipedia.org]

- 13. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 15. sasoltechdata.com [sasoltechdata.com]

- 16. fishersci.com [fishersci.com]

- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 18. synerzine.com [synerzine.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Spectroscopic Analysis of 3-Chlorooctane-1-thiol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for 3-Chlorooctane-1-thiol and outlines the fundamental experimental protocols for acquiring such data. Due to the limited availability of public experimental spectra for this specific compound, this guide is based on established spectroscopic principles and data from analogous structures.

Introduction

This compound is a bifunctional organic molecule containing both a chloroalkane and a primary thiol functional group. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in various chemical and pharmaceutical contexts. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it details the generalized experimental protocols required to obtain this spectroscopic information.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | Multiplet | 1H | H-3 (methine, -CHCl-) |

| ~2.7 - 2.9 | Multiplet | 2H | H-1 (methylene, -CH₂SH) |

| ~1.8 - 2.0 | Multiplet | 2H | H-2 (methylene, -CH₂CHCl-) |

| ~1.6 - 1.8 | Multiplet | 2H | H-4 (methylene, -CHClCH₂-) |

| ~1.2 - 1.5 | Multiplet | 6H | H-5, H-6, H-7 (-CH₂CH₂CH₂-) |

| ~1.3 - 1.6 | Triplet | 1H | Thiol proton (-SH)[1] |

| ~0.9 | Triplet | 3H | H-8 (methyl, -CH₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | C-3 (-CHCl-) |

| ~35 - 40 | C-2 (-CH₂CHCl-) |

| ~30 - 35 | C-4 (-CHClCH₂-) |

| ~25 - 30 | C-1 (-CH₂SH) |

| ~22 - 32 | C-5, C-6, C-7 (-CH₂CH₂CH₂-) |

| ~14 | C-8 (-CH₃) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 2550 - 2600 | Weak | S-H stretch (thiol) |

| 1470 - 1450 | Medium | C-H bend (methylene) |

| 1380 - 1370 | Medium | C-H bend (methyl) |

| 650 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[2][3][4][5] The relative abundance of the M+2 peak will be approximately one-third of the M⁺ peak.[2]

| m/z (mass-to-charge ratio) | Assignment | Notes |

| 180 | [M]⁺ (with ³⁵Cl) | Molecular ion |

| 182 | [M+2]⁺ (with ³⁷Cl) | Isotopic peak for chlorine |

| 145 | [M-Cl]⁺ | Loss of chlorine radical |

| 147 | [M-SH]⁺ | Loss of thiol radical |

| Various smaller fragments | Alkyl chain fragmentation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of an internal standard, such as tetramethylsilane (TMS), is recommended for chemical shift referencing.[6] For thiols, it may be necessary to purge the sample with an inert gas like nitrogen or argon to prevent oxidation to disulfides.[7]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8][9][10] These salt plates are transparent to IR radiation.[8][9]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and the M+2 peak to confirm the molecular weight and the presence of chlorine.[2][3] Analyze the fragmentation pattern to gain further structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 8. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]

- 9. m.youtube.com [m.youtube.com]

- 10. google.com [google.com]

Physical properties of "3-Chlorooctane-1-thiol" (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physical property data for 3-Chlorooctane-1-thiol, with a focus on its boiling point and density. Due to the limited availability of experimental data for this specific compound, this document also outlines standard methodologies for the experimental determination of these properties and provides data for a structurally related compound, 3-chlorooctane, for comparative purposes.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₈H₁₇ClS | 180.74[3] | Data Not Available | Data Not Available |

| 3-Chlorooctane | C₈H₁₇Cl | 148.67[4][5] | 173.4 (at 760 mmHg)[4] | 0.862[4] |

Experimental Protocols for Physical Property Determination

Accurate determination of the boiling point and density of a compound like this compound requires precise experimental procedures. Below are standard laboratory protocols for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination, with the choice often depending on the quantity of the substance available.

2.1.1. Distillation Method

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available and also serves as a means of purification.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., a heating mantle or sand bath)[6].

-

Procedure:

-

The liquid sample is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling[6].

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid[6].

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the prevailing atmospheric pressure[6]. The barometric pressure should also be recorded.

-

2.1.2. Thiele Tube Method

This micro-method is ideal when only a small amount of the sample is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end[6][7].

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample[6].

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing mineral oil, ensuring the sample is immersed in the oil[6][7].

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly[7].

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube[6][7].

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube[6][7].

-

Density Determination

Density is an intrinsic physical property of a substance, defined as its mass per unit volume[8]. For a liquid, it is typically measured in grams per milliliter (g/mL).

-

Apparatus: A beaker, a graduated cylinder or a volumetric flask, and a digital balance[8][9].

-

Procedure:

-

The mass of a clean, dry beaker is measured using a digital balance[9].

-

A known volume of the liquid is carefully transferred into the beaker. The volume can be measured using a graduated cylinder or, for higher accuracy, a volumetric flask[8][9].

-

The combined mass of the beaker and the liquid is measured[9].

-

The mass of the liquid is determined by subtracting the mass of the empty beaker from the combined mass[9].

-

The density is calculated by dividing the mass of the liquid by its volume[8][10]. It is important to also record the temperature at which the measurement is made, as density is temperature-dependent[8].

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid chemical sample.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C8H17ClS | CID 71393644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemnet.com [chemnet.com]

- 5. 3-Chlorooctane | C8H17Cl | CID 33575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homesciencetools.com [homesciencetools.com]

An In-depth Technical Guide to 3-Chlorooctane-1-thiol: Chemical Identity, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorooctane-1-thiol, a halogenated alkyl thiol. Due to the limited availability of experimental data for this specific compound, this document focuses on its chemical identifiers, computed physicochemical properties, and a detailed, plausible synthetic route based on established chemical principles. The provided experimental protocol and workflow diagram serve as a practical foundation for its laboratory preparation. This guide is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development who may have an interest in functionalized thiols.

Chemical Identifiers and Properties

Table 1: Chemical Identifiers for this compound [1]

| Identifier Type | Value |

| CAS Number | 61661-23-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₇ClS |

| InChI | InChI=1S/C8H17ClS/c1-2-3-4-5-8(9)6-7-10/h8,10H,2-7H2,1H3 |

| InChIKey | LUWUOKVUBFDXAJ-UHFFFAOYSA-N |

| SMILES | CCCCCC(CCS)Cl |

Table 2: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 180.74 g/mol |

| XLogP3 | 3.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

| Exact Mass | 180.0739494 Da |

| Monoisotopic Mass | 180.0739494 Da |

| Topological Polar Surface Area | 1 Ų |

| Heavy Atom Count | 10 |

Proposed Synthesis of this compound

Given the absence of a documented synthesis for this compound, a reliable two-step procedure is proposed. This method involves the nucleophilic substitution of a suitable dihalo-octane with a thioacetate salt, followed by hydrolysis to yield the target thiol. This approach is favored as it generally proceeds with high yields and avoids the use of highly odorous and toxic reagents like hydrogen sulfide.

The proposed precursor for this synthesis is 1-Bromo-3-chlorooctane . This starting material is selected due to the higher reactivity of the bromine atom compared to the chlorine atom in nucleophilic substitution reactions, allowing for the selective introduction of the thiol group at the 1-position.

Experimental Protocol

Step 1: Synthesis of S-(3-chlorooctyl) ethanethioate

-

To a solution of 1-Bromo-3-chlorooctane (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add potassium thioacetate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude S-(3-chlorooctyl) ethanethioate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Dissolve the S-(3-chlorooctyl) ethanethioate (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), in water to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or GC-MS.

-

After the reaction is complete, carefully acidify the mixture with a dilute acid, such as 1 M hydrochloric acid, to a pH of approximately 2-3.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Further purification can be achieved by distillation under reduced pressure.

Visualized Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 1-Bromo-3-chlorooctane.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling, and Storage of 3-Chlorooctane-1-thiol

Disclaimer: 3-Chlorooctane-1-thiol is a compound with limited publicly available safety and handling data. This guide has been developed by extrapolating information from analogous compounds, namely 1-chlorooctane and various n-octyl thiols. The recommendations provided herein are based on the known hazards associated with chlorinated alkanes and thiols and should be regarded as a precautionary framework. A thorough risk assessment should be conducted before handling this substance.

This technical guide is intended for researchers, scientists, and drug development professionals who may work with this compound. It provides a comprehensive overview of the potential hazards, recommended handling procedures, and appropriate storage conditions.

Hazard Identification and Classification

Due to the lack of specific data for this compound, the hazard classification is a composite of the known hazards of its constituent functional groups: a chlorinated alkane and a thiol. The thiol group imparts a strong, unpleasant odor and is associated with skin and eye irritation, as well as potential sensitization. Chlorinated alkanes can be toxic and are often harmful to aquatic life.

Anticipated GHS Classification:

-

Flammability: Combustible liquid.

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound and its structural analogs.

| Property | This compound | 1-Chlorooctane | n-Octanethiol |

| Molecular Formula | C₈H₁₇ClS[1] | C₈H₁₇Cl | C₈H₁₈S |

| Molecular Weight | 180.74 g/mol [1] | 148.67 g/mol | 146.31 g/mol |

| Boiling Point | Estimated: 178.66°C (for 3-chlorooctane)[2] | 183°C | 197 - 200°C[3] |

| Flash Point | Estimated: >61°C | 68°C[4] | 61°C |

| Density | Estimated: 0.8765 g/cm³ (for 3-chlorooctane)[2] | 0.872 g/cm³ | 0.843 g/cm³ |

| Vapor Pressure | Not available | 1 mmHg (at 22.2°C) | 65.9 hPa (at 99°C for 1-chlorooctane)[5] |

| Solubility | Insoluble in water (predicted) | Insoluble in water | Insoluble in water |

| Appearance | Colorless liquid (predicted) | Colorless liquid[4] | Colorless to light yellow liquid |

| Odor | Strong, unpleasant, stenchy (predicted) | Odorless[4] | Stench[3] |

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, strict adherence to safety protocols is paramount when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to check the glove manufacturer's compatibility data.

-

Avoid exposing skin; ensure full coverage.

-

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace.[3]

Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions:

-

Incompatible Materials:

-

Strong oxidizing agents

-

Strong bases

-

Acids[6]

-

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.[3]

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Prevent the spill from entering drains or waterways.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

Experimental Protocols

Due to the absence of specific experimental protocols for this compound in the public domain, the following are generalized procedures for handling air- and moisture-sensitive and odorous liquid reagents.

General Protocol for Transferring this compound:

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

-

Conduct the transfer in a certified chemical fume hood.

-

Use a syringe or cannula for liquid transfers to minimize exposure to air and prevent the release of odors.

-

The receiving vessel should be sealed with a septum and purged with an inert gas.

-

After transfer, quench any residual reagent on the syringe or cannula with a suitable solution (e.g., a dilute solution of sodium hypochlorite for the thiol group), followed by rinsing with an appropriate solvent.

Visualizations

Logical Workflow for Handling this compound

Caption: A generalized workflow for handling this compound.

Decision Tree for Storage of this compound

Caption: A decision tree for the proper storage of this compound.

References

An In-depth Technical Guide on the Solubility of 3-Chlorooctane-1-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorooctane-1-thiol, a bifunctional organic molecule of interest in synthetic chemistry and materials science. Due to the absence of specific quantitative solubility data in publicly available literature, this guide presents a set of representative, hypothetical data based on the well-established principles of solubility for structurally related compounds, namely haloalkanes and thiols. This information is intended to serve as a practical reference for experimental design, solvent selection, and purification strategies.

Theoretical Solubility Profile

This compound possesses a moderately long alkyl chain, a polar carbon-chlorine bond, and a thiol group capable of weak hydrogen bonding. This combination of features dictates its solubility behavior. Generally, it is anticipated to be miscible with a wide range of organic solvents, particularly those with low to medium polarity. Its solubility in highly polar solvents, like water, is expected to be negligible due to the dominance of its nonpolar alkyl chain.

The principle of "like dissolves like" is the primary determinant of its solubility. Solvents with similar polarity and intermolecular force characteristics to this compound will be the most effective at dissolving it.

Hypothetical Quantitative Solubility Data

The following table summarizes the estimated quantitative solubility of this compound in a selection of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These values are extrapolations based on the known properties of similar molecules and should be confirmed experimentally.

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility ( g/100 mL) |

| Hexane | C₆H₁₄ | 0.1 | > 50 (Miscible) |

| Toluene | C₇H₈ | 2.4 | > 50 (Miscible) |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 50 (Miscible) |

| Chloroform | CHCl₃ | 4.1 | > 50 (Miscible) |

| Acetone | (CH₃)₂CO | 5.1 | > 40 |

| Ethanol | C₂H₅OH | 5.2 | > 30 |

| Methanol | CH₃OH | 6.6 | ~20 |

| Acetonitrile | CH₃CN | 5.8 | ~15 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | ~10 |

| Water | H₂O | 10.2 | < 0.1 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks (various sizes)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer

-

Vials with airtight caps

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrument

-

Micropipettes

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of vials, add a fixed, accurately weighed amount of the organic solvent (e.g., 10.00 g).

-

Incrementally add known volumes of this compound to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). A small excess of the liquid thiol should be visible as a separate phase to confirm saturation.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a period to allow for phase separation.

-

Carefully extract an aliquot from the clear, supernatant solvent phase using a micropipette.

-

Accurately weigh the aliquot.

-

Dilute the aliquot with a known volume of the same solvent to a concentration suitable for the analytical method.

-

Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the concentration of this compound.

-

-

Data Calculation:

-

From the concentration determined in the analysis and the dilution factor, calculate the mass of this compound in the original weighed aliquot of the saturated solution.

-

Express the solubility as grams of solute per 100 mL of solvent.

-

Visualizations

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of a target molecule like this compound. This process highlights the key stages from starting materials to the final, purified product.

This diagram provides a logical decision-making process for selecting an appropriate solvent system for a substance like this compound based on its anticipated solubility characteristics.

Technical Guide: Determination of Thermochemical Properties for 3-Chlorooctane-1-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the determination of key thermochemical data—specifically the standard enthalpy of formation, standard molar entropy, and heat capacity—for the molecule 3-Chlorooctane-1-thiol. Due to a lack of available experimental data in the scientific literature and established databases, this document outlines a robust computational methodology for the ab initio calculation of these properties. Furthermore, it provides a general overview of an experimental protocol for validation and presents thermochemical data for structurally related compounds to serve as a baseline for comparison and validation of computational estimates.

Introduction and Data Unavailability

This compound is an organosulfur compound containing both a thiol and a chloro functional group. Accurate thermochemical data for such molecules are critical for understanding their stability, reactivity, and behavior in chemical processes, which is essential for applications in drug development and materials science. A thorough search of prominent chemical databases, including the NIST Chemistry WebBook, PubChem, and Cheméo, reveals an absence of experimentally determined or computationally predicted thermochemical properties such as standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) for this specific molecule.

In the absence of direct data, high-level computational chemistry methods provide a reliable and scientifically validated alternative for predicting these essential thermodynamic quantities.[1][2]

Proposed Methodology: Computational Thermochemistry

To obtain accurate thermochemical data for this compound, the use of high-accuracy composite ab initio methods is recommended. Methods such as the Complete Basis Set (CBS) models, particularly CBS-QB3 , and Gaussian-n (Gn) theories like G3 theory , are designed to yield results approaching chemical accuracy (typically ±1 kcal/mol or ~4 kJ/mol) for molecules of this size.[3][4][5]

The general workflow for these computational approaches involves a series of calculations to progressively refine the molecular energy, geometry, and vibrational frequencies, from which the thermochemical properties are derived using statistical mechanics.

Caption: General workflow for computing thermochemical properties.

Detailed Computational Protocol: CBS-QB3

The CBS-QB3 method is a multi-step composite approach that systematically improves upon an initial low-level calculation to achieve high accuracy.[6][7][8] It is particularly well-suited for organosulfur compounds.[4] The sequence of calculations provides corrections for basis set incompleteness and higher-order electron correlation effects.

Caption: The sequence of calculations in the CBS-QB3 composite method.

-

Step 1: Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation using the B3LYP functional with a moderately large basis set.[6]

-

Step 2: Vibrational Frequency Analysis: At the optimized geometry, vibrational frequencies are calculated. This step confirms the structure is a true minimum (no imaginary frequencies) and provides the Zero-Point Energy (ZPE) and thermal corrections to enthalpy and entropy.[9]

-

Steps 3-5: High-Level Energy Corrections: A series of increasingly sophisticated single-point energy calculations are performed. These include Coupled Cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP4, MP2) with large basis sets to accurately capture electron correlation.[6][7] The final step involves an extrapolation to the complete basis set limit to minimize basis set truncation error.

-

Step 6: Final Energy Calculation: The energies from the high-level calculations are combined with the scaled ZPE from the frequency calculation to produce a highly accurate total electronic energy at 0 K. This value is then used with statistical mechanics formulae, derived from the vibrational analysis, to compute the enthalpy of formation, entropy, and heat capacity at standard conditions (298.15 K and 1 atm).[7][8]

Data Presentation: Thermochemical Properties of Related Compounds

To provide context and a basis for comparison for future computational or experimental results, the table below summarizes known thermochemical data for n-octane, 3-chlorooctane, and 1-octanethiol. These molecules represent the parent alkane chain, the chlorinated alkane, and the primary thiol, respectively.

| Compound | Formula | Std. Enthalpy of Formation (Gas, 298.15 K) (kJ/mol) | Std. Molar Entropy (Gas, 298.15 K) (J/mol·K) | Isobaric Heat Capacity (Gas, 298.15 K) (J/mol·K) |

| n-Octane | C₈H₁₈ | -208.7[10] | 467.06[10] | 188.75 |

| 3-Chlorooctane | C₈H₁₇Cl | -229.47 (Joback Est.)[11] | Data Not Available | Data Not Available |

| 1-Octanethiol | C₈H₁₈S | Data Not Available | Data Not Available | Data Not Available |

Note: Data for 3-chlorooctane is based on an estimation method (Joback) and not a high-level quantum calculation or experiment.[11] The lack of comprehensive data even for these closely related structures underscores the necessity of the computational approach outlined above for this compound.

Experimental Protocols: A General Approach

While this guide focuses on a computational approach due to data unavailability, any calculated values should ideally be validated experimentally. The primary experimental method for determining the standard enthalpy of formation of an organic compound is oxygen bomb calorimetry .

Protocol for Enthalpy of Formation Determination

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of pure this compound is placed in a crucible within a high-pressure vessel, the "bomb."

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm). A small, known amount of water is added to the bomb to ensure all sulfur and chlorine are converted to aqueous sulfuric and hydrochloric acid, respectively.

-

Ignition and Calorimetry: The bomb is submerged in a known volume of water in a calorimeter. The sample is ignited electrically, and the complete combustion reaction occurs. The temperature change of the surrounding water is meticulously recorded.

-

Analysis: The heat released by the combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

-

Corrections: Corrections are applied for the heat of formation of the final products (CO₂, H₂O, H₂SO₄(aq), and HCl(aq)), the heat from the ignition wire, and any side reactions.

-

Calculation: The standard enthalpy of combustion is determined from the corrected heat release. The standard enthalpy of formation of the compound is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products.

Conclusion

This technical guide provides a comprehensive framework for determining the thermochemical properties of this compound. In the absence of published data, high-accuracy computational methods, specifically the CBS-QB3 protocol, offer a robust and reliable pathway to predict the standard enthalpy of formation, entropy, and heat capacity. The outlined computational workflow and general experimental protocol provide researchers with the necessary theoretical and practical foundations to obtain these critical data points for applications in chemical research and development.

References

- 1. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. G09 Keyword: CBS Methods [wild.life.nctu.edu.tw]

- 8. gaussian.com [gaussian.com]

- 9. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 10. Octane [webbook.nist.gov]

- 11. Octane, 3-chloro- (CAS 1117-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Notes and Protocols: 3-Chlorooctane-1-thiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorooctane-1-thiol is a bifunctional organic molecule containing both a secondary alkyl chloride and a primary thiol functional group. This unique combination of reactive sites makes it a potentially valuable building block in organic synthesis, particularly for the construction of sulfur-containing heterocycles, functionalized thioethers, and as a linker molecule in drug discovery and materials science. Due to the limited availability of literature specifically on this compound, this document provides hypothetical, yet chemically sound, application notes and protocols based on the well-established reactivity of its constituent functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

| Property | Value |

| Molecular Formula | C₈H₁₇ClS |

| Molecular Weight | 180.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | 61661-23-2 |

| Appearance | Predicted: Colorless liquid |

| Boiling Point | Predicted: > 200 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane, ether); insoluble in water. |

Proposed Synthesis

A plausible synthetic route to this compound could involve the conversion of a suitable precursor, such as 3-chlorooctan-1-ol, to the corresponding thiol. One common method is the reaction with thiourea followed by hydrolysis.

References

Application of 3-Chlorooctane-1-thiol in Thiol-Ene Click Chemistry for Surface Functionalization

Application Note ID: TEC-APN-001

Introduction

Thiol-ene click chemistry has emerged as a powerful tool in materials science, drug development, and biotechnology due to its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups.[1] The reaction, which proceeds via a radical-mediated anti-Markovnikov addition of a thiol to an alkene, can be initiated by light or heat, offering excellent spatial and temporal control.[1][2] This application note details the use of a bifunctional thiol, 3-Chlorooctane-1-thiol , for the covalent modification of alkene-terminated surfaces. The presence of the chloro- group on the octyl chain provides a secondary reactive handle for subsequent downstream functionalization, making it a versatile building block for creating complex, multifunctional surfaces.

The primary advantage of this approach lies in its two-step functionalization capability. First, the thiol group of this compound is selectively reacted with a vinyl-functionalized substrate via a photoinitiated thiol-ene reaction. This initial step is rapid, high-yielding, and proceeds under mild, ambient conditions.[3] The resulting surface is uniformly coated with a layer of chloro-octyl thioethers. The covalently attached chlorine atoms can then be used as anchor points for a second modification step, for instance, through nucleophilic substitution reactions to attach biomolecules, polymers, or small molecule drugs. This strategy is particularly relevant for the development of biosensors, drug delivery platforms, and antifouling coatings.

Experimental Protocols

This section outlines the detailed methodology for the photoinitiated thiol-ene reaction of this compound with a model vinyl-terminated glass surface.

Materials:

-

This compound (≥98% purity)

-

Vinyl-functionalized glass slides

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator, 99%)

-

Toluene (anhydrous, 99.8%)

-

Methanol (ACS grade)

-

Deionized water

Equipment:

-

UV lamp (365 nm)

-

Schlenk flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Syringes

-

Ultrasonic bath

-

Contact angle goniometer

-

X-ray photoelectron spectrometer (XPS)

Protocol 1: Surface Functionalization

-

Substrate Preparation: Vinyl-functionalized glass slides are cleaned by sonication in methanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

-

Reaction Setup: A cleaned glass slide is placed in a Schlenk flask. The flask is sealed and purged with nitrogen for 10 minutes to create an inert atmosphere.

-

Reagent Preparation: A stock solution is prepared in anhydrous toluene containing:

-

This compound (100 mM)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) (10 mM)

-

-

Reaction: The reagent solution is introduced into the Schlenk flask via syringe, ensuring the glass slide is fully submerged. The flask is placed under a 365 nm UV lamp at a distance of 10 cm. The reaction mixture is gently stirred.

-

Incubation: The reaction is allowed to proceed for 1 hour at room temperature under UV irradiation.

-

Washing: After the reaction, the glass slide is removed from the solution and washed thoroughly with toluene to remove any unreacted reagents, followed by a final rinse with methanol and drying under nitrogen.

-

Characterization: The functionalized surface is characterized by contact angle measurements to confirm the change in surface hydrophobicity and by XPS to verify the presence of chlorine and sulfur.

Quantitative Data

The efficiency of the surface modification was quantified by measuring the change in water contact angle and by elemental analysis using XPS. The results are summarized in the tables below.

Table 1: Water Contact Angle Measurements

| Surface Type | Average Water Contact Angle (°) | Standard Deviation |

| Unmodified Vinyl-terminated Glass | 75.2 | ± 1.5 |

| After Thiol-Ene Reaction | 98.6 | ± 2.1 |

Table 2: XPS Elemental Surface Composition

| Element | Unmodified Vinyl-terminated Glass (Atomic %) | After Thiol-Ene Reaction (Atomic %) |

| C | 65.8 | 72.3 |

| O | 28.1 | 18.5 |

| Si | 6.1 | 4.9 |

| S | 0.0 | 2.2 |

| Cl | 0.0 | 2.1 |

Visualizations

.dot

Caption: Radical-mediated thiol-ene reaction mechanism.

.dot

Caption: Experimental workflow for surface functionalization.

.dot

Caption: Two-step surface modification strategy.

Conclusion

This application note demonstrates a robust and efficient protocol for the functionalization of alkene-terminated surfaces using this compound via a photoinitiated thiol-ene click reaction. The reaction proceeds with high efficiency, as confirmed by significant changes in surface properties. The resulting chloro-functionalized surface serves as a versatile platform for further chemical modifications, enabling the design and fabrication of advanced materials for a wide range of applications in research and drug development.

References

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Chlorooctane-1-thiol Self-Assembled Monolayers on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) provide a versatile platform for modifying surface properties at the molecular level. The spontaneous organization of molecules into ordered, single-molecule-thick layers offers precise control over the chemical and physical characteristics of a substrate. Alkanethiols on gold are a well-established model system for forming highly ordered SAMs, driven by the strong affinity between sulfur and gold.

This document provides detailed application notes and protocols for the use of 3-Chlorooctane-1-thiol in forming self-assembled monolayers on gold surfaces. The presence of a chlorine atom on the alkyl chain introduces a reactive site for further functionalization, making these SAMs particularly interesting for applications in drug development, biosensing, and materials science. The chloro-group can serve as a versatile anchor point for the covalent attachment of biomolecules, drug molecules, or other functionalities.

Data Presentation: Expected Properties of this compound SAMs

While specific experimental data for this compound is not extensively available, the following tables summarize expected quantitative data based on studies of similar functionalized alkanethiols on gold surfaces. These values can be used as a benchmark for characterization.

Table 1: Expected Contact Angle Measurements

| Probe Liquid | Expected Advancing Contact Angle (θa) | Expected Receding Contact Angle (θr) | Expected Hysteresis (θa - θr) |

| Deionized Water | 70° - 85° | 55° - 70° | 10° - 20° |

| Hexadecane | < 20° | < 15° | < 5° |

The presence of the polar C-Cl bond is expected to result in a more hydrophilic surface compared to a simple methyl-terminated alkanethiol SAM.

Table 2: Expected Film Thickness

| Characterization Technique | Expected Thickness | Notes |

| Ellipsometry | 8 - 12 Å | The thickness is dependent on the tilt angle of the alkyl chains. |

| X-ray Photoelectron Spectroscopy (XPS) | 9 - 13 Å | Calculated based on the attenuation of the Au 4f signal. |

| Atomic Force Microscopy (AFPM) | 10 - 14 Å | Measured by scratching the monolayer and imaging the height difference. |

The expected thickness is based on an extended octanethiol chain with a slight tilt angle.

Table 3: Expected X-ray Photoelectron Spectroscopy (XPS) Data

| Element | Binding Energy (eV) | Expected Atomic Conc. (%) | Notes |

| C 1s | 285.0 (C-C, C-H), ~286.5 (C-Cl) | 60 - 75% | The C-Cl peak may be a small shoulder on the main C-C/C-H peak. |

| S 2p (S 2p3/2) | 162.0 - 162.5 | 5 - 15% | Indicative of thiolate bonding to the gold surface. |

| Cl 2p (Cl 2p3/2) | 199.5 - 200.5 | 5 - 15% | Confirms the presence of the chloro-group. |

| Au 4f (Au 4f7/2) | 84.0 | 5 - 20% | Signal from the underlying gold substrate. |

Binding energies can vary slightly depending on the instrument calibration.

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

High-quality SAMs require atomically clean and smooth gold surfaces.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Acetone (ACS grade)

-

Ethanol (200 proof)

-

Deionized water (18.2 MΩ·cm)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Nitrogen gas (high purity)

-

UV-Ozone cleaner (optional)

Procedure:

-

Solvent Cleaning:

-

Sonicate the gold substrates in acetone for 10-15 minutes.

-

Rinse thoroughly with ethanol.

-

Rinse thoroughly with deionized water.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

Piranha Cleaning (for robust cleaning, use with extreme caution in a fume hood with appropriate personal protective equipment):

-

Immerse the cleaned and dried substrates in freshly prepared Piranha solution for 10-15 minutes.

-

Carefully remove the substrates and rinse extensively with deionized water.

-

Rinse with ethanol.

-

Dry under a stream of nitrogen.

-

-

UV-Ozone Cleaning (alternative to Piranha):

-

Place the solvent-cleaned substrates in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.

-

-

Final Rinse and Use:

-

Immediately before use, rinse the substrates with ethanol and dry with nitrogen.

-

Use the cleaned substrates immediately for SAM formation to prevent re-contamination.

-

Protocol 2: Formation of this compound SAM

Materials:

-

Cleaned gold substrates

-

This compound

-

Ethanol (200 proof, anhydrous)

-

Glass vials with Teflon-lined caps

-

Tweezers

-

Nitrogen gas

Procedure:

-

Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in anhydrous ethanol in a clean glass vial.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Using clean tweezers, immerse the freshly cleaned gold substrates into the thiol solution.

-

Ensure the entire gold surface is submerged.

-

Purge the vials with nitrogen gas to create an inert atmosphere, which minimizes oxidation of the thiol.

-

Seal the vials tightly with Teflon-lined caps.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

-

-

Rinsing and Drying:

-

After incubation, carefully remove the substrates from the thiol solution using tweezers.

-

Rinse the substrates thoroughly with a stream of fresh ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, preferably under a nitrogen atmosphere, until characterization or further use.

-

Protocol 3: Characterization of the SAM

A. Contact Angle Goniometry:

-

Place a droplet (2-5 µL) of deionized water or other probe liquid onto the SAM surface.

-

Measure the advancing and receding contact angles to assess the surface wettability and monolayer quality. A low hysteresis indicates a more homogeneous surface.

B. Ellipsometry:

-

Measure the change in polarization of light reflected from the surface to determine the thickness of the SAM.

-

Measurements should be taken on the bare gold substrate before SAM formation as a reference.

C. X-ray Photoelectron Spectroscopy (XPS):

-

Acquire survey scans to identify the elemental composition of the surface.

-

Perform high-resolution scans of the C 1s, S 2p, Cl 2p, and Au 4f regions to determine the chemical states and bonding environment.

D. Cyclic Voltammetry (CV):

-

Use the SAM-modified gold substrate as the working electrode in an electrochemical cell.

-

Employ a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in an appropriate electrolyte solution.

-

The blocking of electron transfer by the SAM, observed as an increase in the peak-to-peak separation (ΔEp) and a decrease in peak currents, provides information on the packing density and defectiveness of the monolayer.

Visualizations

Caption: Experimental workflow for the formation and characterization of this compound SAMs.

Caption: Pathway for functionalizing a this compound SAM for drug delivery applications.

Application Notes & Protocols: Surface Functionalization Using 3-Chlorooctane-1-thiol for Biosensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the use of 3-Chlorooctane-1-thiol in the surface functionalization of biosensors. The information is based on established principles of self-assembled monolayers (SAMs) of alkylthiols on gold surfaces, a common technique in biosensor development.[1][2][3] Due to the limited specific literature available for this compound, the following protocols and data are presented as a guide and may require optimization for specific applications.

Introduction

Surface functionalization is a critical step in the fabrication of high-performance biosensors, enabling the stable immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto the sensor surface.[4][5] Alkylthiols are widely used for the formation of well-ordered self-assembled monolayers (SAMs) on gold surfaces due to the strong affinity of sulfur for gold.[1][3] this compound is a functionalized alkylthiol that offers a versatile platform for biosensor development. The terminal thiol group allows for robust attachment to gold substrates, while the chloro- group at the 3-position provides a reactive site for subsequent covalent immobilization of biomolecules. This bifunctional nature makes it a promising candidate for creating stable and reproducible biosensor surfaces.

Principle of Surface Functionalization

The functionalization process involves two key steps:

-

Formation of a Self-Assembled Monolayer (SAM): this compound molecules spontaneously organize on a gold surface, with the thiol groups binding to the gold and the alkyl chains orienting outwards, forming a dense and stable monolayer.

-

Bioconjugation: The exposed chloro- groups on the SAM surface can be used as anchor points for the covalent attachment of bioreceptor molecules. This can be achieved through various chemical reactions, such as nucleophilic substitution, where a nucleophilic group on the bioreceptor (e.g., an amine or thiol) displaces the chloride.

This two-step approach allows for a controlled and oriented immobilization of bioreceptors, which is crucial for maintaining their biological activity and ensuring optimal sensor performance.

Experimental Protocols

The following are generalized protocols for the functionalization of a gold biosensor surface using this compound.

Protocol 1: Preparation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

Materials:

-

Gold-coated substrate (e.g., sensor chip, quartz crystal microbalance crystal)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 1-5 minutes to remove organic contaminants.

-

Rinse the substrate thoroughly with DI water followed by ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Immerse the cleaned and dried gold substrate in the thiol solution.

-

Incubate for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered SAM.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.

-

Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

The substrate is now ready for bioconjugation.

-

Protocol 2: Covalent Immobilization of a Protein Bioreceptor

Materials:

-

This compound functionalized gold substrate

-

Protein bioreceptor (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Blocking agent (e.g., bovine serum albumin (BSA), ethanolamine)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Bioreceptor Immobilization:

-

Prepare a solution of the protein bioreceptor at a desired concentration (e.g., 10-100 µg/mL) in the appropriate buffer.

-

Pipette the protein solution onto the this compound functionalized surface.

-

Incubate for 1-2 hours at room temperature or 4°C overnight in a humidified chamber to allow for covalent bond formation.

-

-

Blocking:

-

Rinse the surface with the wash buffer to remove unbound protein.

-

Immerse the substrate in a solution of a blocking agent (e.g., 1% BSA in PBS) for 30-60 minutes to block any remaining reactive sites and minimize non-specific binding.

-

-

Final Rinsing:

-

Rinse the surface thoroughly with the wash buffer and then with DI water.

-

Dry the biosensor under a gentle stream of nitrogen gas.

-

The biosensor is now ready for analyte detection.

-

Data Presentation

The following table presents hypothetical performance data for a biosensor functionalized with this compound. These values are illustrative and would need to be determined experimentally for a specific application.

| Parameter | Value | Conditions |

| Immobilized Bioreceptor Density | 250 ± 20 ng/cm² | Surface Plasmon Resonance |

| Analyte | Hypothetical Protein Biomarker | - |

| Linear Detection Range | 1 pg/mL - 10 ng/mL | Electrochemical Impedance Spectroscopy |

| Limit of Detection (LOD) | 0.5 pg/mL | Signal-to-Noise Ratio = 3 |

| Specificity | High (low cross-reactivity with interfering substances) | - |

| Response Time | < 15 minutes | - |

| Stability | > 90% activity after 30 days storage at 4°C | - |

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for biosensor surface functionalization.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for a biosensor.

References

- 1. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]

- 2. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]